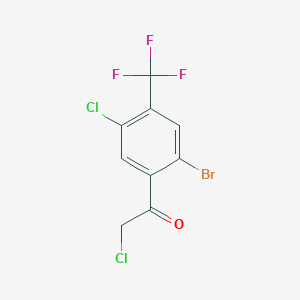
2'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride is an organic compound that features a benzene ring substituted with bromine, chlorine, and trifluoromethyl groups, along with a phenacyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for bromination, and trifluoromethylation can be achieved using reagents like trifluoromethyl iodide under radical conditions . Chlorination can be performed using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and phenacyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Trifluoromethyl Iodide: Used for trifluoromethylation under radical conditions.
Chlorine Gas: Used for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine, chlorine, and trifluoromethyl groups can influence the reactivity and stability of the compound, while the phenacyl chloride moiety can act as an electrophile in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a phenacyl chloride group.
4-Bromobenzotrifluoride: Lacks the phenacyl chloride and chlorine groups, but has a similar trifluoromethyl and bromine substitution pattern.
Uniqueness
2’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl chloride is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring along with the phenacyl chloride moiety
Eigenschaften
Molekularformel |
C9H4BrCl2F3O |
|---|---|
Molekulargewicht |
335.93 g/mol |
IUPAC-Name |
1-[2-bromo-5-chloro-4-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-5(9(13,14)15)7(12)1-4(6)8(16)3-11/h1-2H,3H2 |
InChI-Schlüssel |
ZMKVYEANEQHKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)Br)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



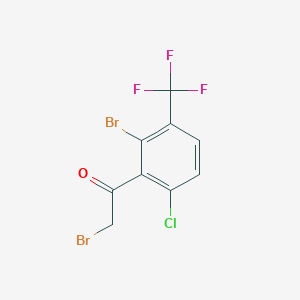


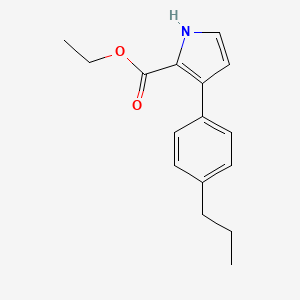
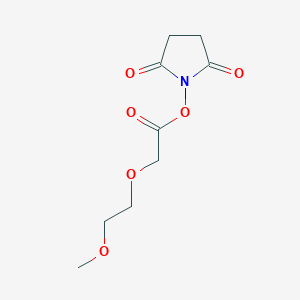

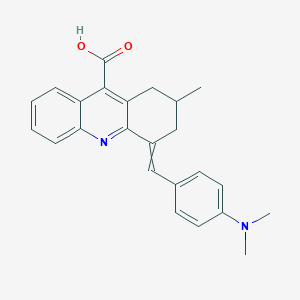
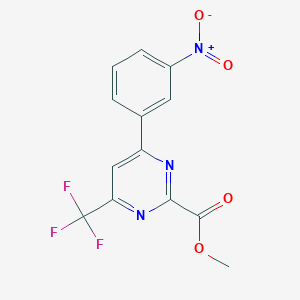
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)



